molecular formula C20H25N7O6S B2654157 3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine CAS No. 886892-32-6

3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine

Cat. No.: B2654157
CAS No.: 886892-32-6
M. Wt: 491.52
InChI Key: CNAKDXSQODUTFM-UHFFFAOYSA-N
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Description

3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine is a complex pyridazine-based compound designed for advanced pharmacological research, particularly in neuroscience. This chemical belongs to a class of compounds featuring a pyridazine core substituted with a piperazine ring that is sulfonylated by an aromatic group, and a piperidine moiety. Compounds with this core structure have demonstrated significant research value as pan-muscarinic antagonists , showing potent activity across multiple muscarinic acetylcholine receptor subtypes (M1-M5) . The structural motif of a 3-(4-(arylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine is known to be central nervous system (CNS) penetrant , making it particularly useful for investigating central cholinergic pathways despite the absence of a prototypical basic amine moiety typically found in such antagonists . The compound's primary research applications include exploration of neurodegenerative pathways, investigation of cholinergic signaling, and target validation studies. Its mechanism of action involves antagonism of muscarinic receptors, which are critical regulators of numerous physiological processes including memory, cognition, and motor control . Researchers utilize this compound to probe complex receptor-ligand interactions and to develop novel therapeutic strategies for neurological conditions. The presence of the sulfonyl piperazine and piperidine substituents contributes to enhanced binding affinity and metabolic stability, while the dinitro-methylphenyl group provides a distinct electronic profile that influences receptor selectivity and compound pharmacokinetics. WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is NOT approved for human or veterinary diagnostic or therapeutic use. The compound must not be introduced into the environment or administered to humans or animals. Researchers should consult relevant safety data sheets and implement appropriate safety precautions before handling.

Properties

IUPAC Name

3-[4-(4-methyl-3,5-dinitrophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O6S/c1-15-17(26(28)29)13-16(14-18(15)27(30)31)34(32,33)25-11-9-24(10-12-25)20-6-5-19(21-22-20)23-7-3-2-4-8-23/h5-6,13-14H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAKDXSQODUTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article synthesizes available research findings, focusing on its biological activity, synthetic routes, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C19H23N7O7SC_{19}H_{23}N_{7}O_{7}S, with a molecular weight of approximately 493.5 g/mol. The structural components include:

  • Pyridazine Ring : Known for various biological activities.
  • Piperazine Group : Often linked to central nervous system effects and enzyme inhibition.
  • Sulfonyl and Dinitrophenyl Substituents : These enhance the compound's reactivity and potential bioactivity.

Antitumor Activity

Research indicates that compounds with similar structural motifs to pyridazine derivatives exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, suggesting a potential pathway for the antitumor activity of the target compound .

In vitro studies involving breast cancer cell lines have demonstrated that certain pyrazole derivatives can enhance the efficacy of conventional chemotherapy agents like doxorubicin, indicating a synergistic effect that could be relevant for the compound .

Antimicrobial Properties

Compounds similar to 3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine have also been associated with notable antimicrobial activity. For example, pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, which could suggest similar potential for this compound .

The mechanism of action for compounds with such structures typically involves interaction with specific biological targets, including proteins involved in signal transduction pathways or metabolic enzymes. The presence of multiple functional groups may allow for diverse interactions within biological systems.

Synthetic Routes

The synthesis of 3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine generally involves multi-step organic reactions. Key steps include:

  • Nitration : Introduction of nitro groups via nitration of the phenyl ring.
  • Formation of Piperazine Derivative : Synthesis through nucleophilic substitution reactions.
  • Coupling with Pyridazine : Formation of the pyridazine ring and subsequent coupling with the piperazine derivative.

These steps require careful optimization to maximize yield and purity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
4-(6-Chloropyridazin-3-yl)piperazineContains piperazine and pyridazineLacks dinitrophenyl group
4-MethylsulfonylpiperazineSimple piperazine derivativeNo aromatic substituents
3-Aminoquinazolinone DerivativeContains quinazolinone structureExhibits different pharmacological profiles

This comparison highlights that while these compounds share certain structural elements, each possesses unique characteristics influencing their biological activity and application potential.

Comparison with Similar Compounds

3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

  • Core Structure : Pyridazine.
  • Substituents :
    • Position 3: 4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazinyl.
    • Position 6: Pyrrolidin-1-yl (5-membered saturated ring).
  • Key Difference : The substitution at position 6 involves pyrrolidine instead of piperidine.
  • Lipophilicity: Pyrrolidine is less lipophilic than piperidine, which could alter membrane permeability or metabolic stability .

Thienopyrimidine-Based Analogs

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

  • Core Structure: Thieno[3,2-d]pyrimidine (a fused thiophene-pyrimidine system).
  • Substituents :
    • Position 6: 4-Methanesulfonyl-piperazinylmethyl.
    • Position 2: 2-Methylbenzimidazolyl.
    • Position 4: Morpholinyl.
  • Molecular Weight : ESI+ MH+ 494.19 .
  • Key Differences: Core Heterocycle: Thienopyrimidine vs. pyridazine. Thienopyrimidines are often associated with kinase inhibition or anticancer activity. Sulfonyl Group: Methanesulfonyl (simpler, less sterically demanding) vs. 4-methyl-3,5-dinitrophenylsulfonyl (bulky, electron-deficient).
  • Implications :
    • The methanesulfonyl group may enhance solubility compared to the nitro-rich analog.
    • Morpholine and benzimidazole substituents suggest divergent target selectivity.

Comparative Data Table

Compound Name Core Structure Substituents (Position 6) Sulfonyl Group Molecular Weight (g/mol)
3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine Pyridazine Piperidin-1-yl 4-Methyl-3,5-dinitrophenyl Not reported
3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine Pyridazine Pyrrolidin-1-yl 4-Methyl-3,5-dinitrophenyl Not reported
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine 4-Methanesulfonyl-piperazinylmethyl Methanesulfonyl 494.19

Research Findings and Implications

  • Structural Flexibility : The pyridazine core allows for modular substitutions, enabling tuning of electronic and steric properties.
  • Sulfonyl Group Impact: The 4-methyl-3,5-dinitrophenylsulfonyl group in the original compound likely increases binding affinity through π-π stacking or hydrogen bonding, whereas methanesulfonyl in the thienopyrimidine analog may prioritize metabolic stability .

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